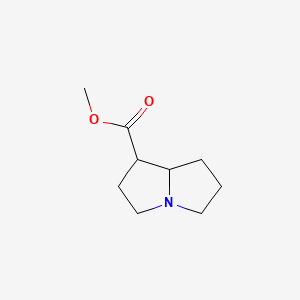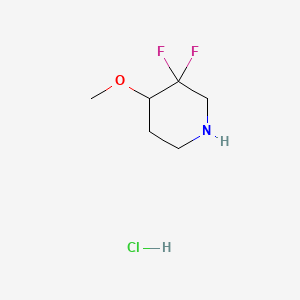![molecular formula C32H24N2 B12103628 (S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12103628.png)
(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-diamine is a chiral organic compound that belongs to the class of binaphthyl derivatives This compound is known for its axial chirality, which arises from the restricted rotation around the single bond connecting the two naphthalene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1’-binaphthalene-2,2’-diamine.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired enantiomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the amino groups to amines or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(S)-3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as chiral polymers and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of (S)-3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-diamine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to chiral centers in biological molecules, influencing their activity. The pathways involved may include enzyme inhibition, receptor modulation, and interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1,1’-Bi-2-naphthol (BINOL): A chiral ligand used in asymmetric synthesis.
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand with applications in catalysis.
(S)-2,2’-Diethoxy-1,1’-binaphthalene-6,6’-dicarboxylic acid: Used in the synthesis of chiral metal-organic frameworks.
Uniqueness
(S)-3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-diamine is unique due to its specific substitution pattern and the presence of both phenyl and amino groups
Propiedades
Fórmula molecular |
C32H24N2 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
1-(2-amino-3-phenylnaphthalen-1-yl)-3-phenylnaphthalen-2-amine |
InChI |
InChI=1S/C32H24N2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-20H,33-34H2 |
Clave InChI |
ALYROTMSUBDAHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2N)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12103550.png)
![2-pentyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12103558.png)

![2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid](/img/structure/B12103563.png)

![6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12103571.png)


![2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine](/img/structure/B12103592.png)
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B12103596.png)
![5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103606.png)

